N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2S/c20-19(21,22)15-5-1-4-14(12-15)18(24)23(13-16-6-2-10-25-16)9-8-17-7-3-11-26-17/h1-7,10-12H,8-9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRLIINEXQLJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting from 3-(trifluoromethyl)benzoic acid, the carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with an amine.
Introduction of Furan and Thiophene Groups: The furan and thiophene groups can be introduced via nucleophilic substitution reactions. For example, furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine can be reacted with the benzamide core under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Corresponding amines.
Substitution: Substituted benzamides with nucleophilic groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as an anti-inflammatory or anticancer agent.
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (6g)
- Structural Differences : Replaces the furan and thiophene substituents with a tert-butylphenyl group and a pyridinyl-containing ethyl chain.
- The pyridine ring introduces a basic nitrogen, which could improve solubility or facilitate hydrogen bonding in receptor interactions .
- Synthesis : Similar benzamide derivatives are synthesized via coupling reactions using activated carboxylic acids (e.g., acid chlorides) with amines, followed by chromatographic purification .
N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a)
- Structural Differences : Incorporates a piperazine-ethoxy-ethyl chain and a thiophen-3-yl group instead of thiophen-2-yl.
- The cyano group on the phenyl ring may enhance electronic interactions with target proteins .
- Synthesis: Purification via sequential normal-phase and reverse-phase chromatography highlights challenges in isolating polar intermediates, a consideration for scaling production of similar compounds .
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structural Differences : Substitutes the furan and thiophene groups with a 3-isopropoxyphenyl moiety.
- Functional Implications :
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
- Structural Differences : Features a fluorinated benzamide core and a dihydrothienylidene substituent.
- The thienylidene group may enable conjugation, altering electronic properties compared to thiophen-2-yl .
Tabulated Comparison of Key Compounds
Key Research Findings and Implications
Trifluoromethyl Group : Common in agrochemicals (e.g., flutolanil) and pharmaceuticals due to its metabolic stability and lipophilicity .
Heterocyclic Substituents :
- Thiophene and furan groups may influence binding affinity in receptor-ligand interactions, as seen in dopamine-targeting compounds .
- Positional isomerism (e.g., thiophen-2-yl vs. thiophen-3-yl) can alter electronic and steric properties significantly .
Synthesis Challenges : Purification of polar intermediates (e.g., piperazine-containing derivatives) requires multi-step chromatography, impacting scalability .
Biological Activity
N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, synthesis, and applications in various fields.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of furan and thiophene rings contributes to its unique chemical properties.
- Molecular Formula : C19H19F3N2O2S
- Molecular Weight : Approximately 395.44 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression and inflammation, thus modulating cellular signaling pathways.
- Receptor Binding : It may bind to receptors that regulate various physiological processes, leading to therapeutic effects.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated:
- Cell Line Studies : The compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma), with IC50 values around 25.72 ± 3.95 μM for MCF cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogens : Preliminary studies suggest effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Furan derivatives and thiophene compounds are used as precursors.
- Reaction Conditions : Common solvents include dichloromethane or tetrahydrofuran, often requiring catalysts such as triethylamine.
- Purification Techniques : Chromatography is employed to isolate the final product.
Study 1: Anticancer Evaluation
A study conducted by Goreti Ribeiro Morais et al. demonstrated the compound's ability to suppress tumor growth in vivo, showing promising results in animal models . The study highlighted the potential for further development into a therapeutic agent.
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of the compound against various pathogens. Results indicated a broad spectrum of activity, warranting further exploration into its use as an antibiotic agent.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving amide bond formation. For example, a related benzamide derivative was prepared using sequential nucleophilic substitutions and coupling reactions, with yields optimized by controlling stoichiometry and reaction time. Key steps include activating the carboxylic acid group (e.g., using thionyl chloride) and coupling with amines under basic conditions (e.g., triethylamine). Purification is typically achieved via column chromatography or recrystallization . Characterization is performed using H-NMR and thin-layer chromatography (TLC) to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- H-NMR : To verify substituent positions and confirm the presence of furan, thiophene, and trifluoromethyl groups. For example, aromatic protons in thiophene appear as distinct multiplets in the 6.5–7.5 ppm range .
- TLC : To monitor reaction progress and purity.
- Mass spectrometry (MS) : For molecular weight confirmation via ESI or MALDI-TOF .
- FT-IR : To identify carbonyl (C=O) stretches (~1650–1700 cm) and C-F vibrations (~1100–1200 cm) .
Q. How do the compound’s functional groups influence its physicochemical properties?
- Methodological Answer :
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, as seen in similar benzamide derivatives .
- Furan and thiophene moieties : Contribute to π-π stacking interactions, affecting solubility in polar solvents. Solubility can be improved using co-solvents like DMSO or ethanol .
- Amide bond : Provides hydrogen-bonding capability, critical for biological target interactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) improve coupling efficiency in heterocyclic systems .
- Temperature control : Maintaining reactions at 60–80°C minimizes side products .
- Purification strategies : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) enhances separation of closely related byproducts .
Q. What mechanisms underlie the compound’s potential biological activity?
- Methodological Answer : Hypothesized mechanisms (based on structural analogs):
- Enzyme inhibition : The trifluoromethyl group may block catalytic sites in kinases or proteases via hydrophobic interactions .
- Receptor modulation : Thiophene and furan rings could engage in π-stacking with aromatic residues in receptor binding pockets, as observed in GABA receptor antagonists .
- Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) and target engagement (e.g., fluorescence polarization) to validate mechanisms .
Q. How can structural ambiguities in the compound be resolved?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis provides definitive bond lengths and angles, especially for distinguishing regioisomers .
- 2D-NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic systems .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and validate experimental data .
Q. How should researchers address contradictions in spectroscopic data?
- Methodological Answer :
- Cross-validation : Compare NMR data with structurally characterized analogs (e.g., PubChem entries) .
- Isotopic labeling : Use C or F NMR to trace specific functional groups .
- Collaborative analysis : Leverage multi-instrument datasets (e.g., combining MS/MS fragmentation patterns with IR) .
Q. What strategies are effective for improving aqueous solubility without compromising activity?
- Methodological Answer :
- Prodrug design : Introduce phosphate or sulfate groups on the furan/thiophene rings to enhance hydrophilicity .
- Nanoparticle encapsulation : Use PEGylated liposomes or cyclodextrins to improve bioavailability .
- Structural analogs : Replace trifluoromethyl with polar groups (e.g., -COOH) while retaining activity via bioisosterism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
